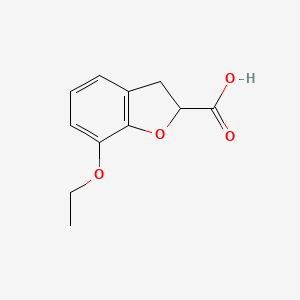![molecular formula C30H37Br B13402883 1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is a copolymer composed of styrene, 4-bromostyrene, and divinylbenzene. This compound is known for its hydrophobic properties and is used in various applications, including coatings, adhesives, fibers, films, and engineering plastics . It is also utilized in biomedical applications such as vascular grafts, implants, and ophthalmic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) can be synthesized through controlled dispersion polymerization. The reaction typically involves the polymerization of styrene with the controlled addition of divinylbenzene and 4-bromostyrene. The reaction occurs in a mixture of ethanol with 2-methoxyethanol or 2-ethoxyethanol and is stabilized and initiated by hydroxypropyl cellulose and dibenzoyl peroxide, respectively . The process parameters, such as the velocity of the oil phase, drive frequency, and destabilization amplitude, significantly affect the formation of uniform droplets and the average diameter of the microspheres .
Industrial Production Methods
In industrial settings, the production of poly(styrene-co-4-bromostyrene-co-divinylbenzene) often involves large-scale dispersion polymerization techniques. These methods ensure the production of monodisperse microspheres with uniform properties, which are essential for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromostyrene units can be substituted with other functional groups.
Cross-linking Reactions: The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which react with the bromine atoms under mild conditions.
Cross-linking Reactions: Cross-linking can be achieved using radical initiators such as benzoyl peroxide under elevated temperatures.
Major Products Formed
Substitution Reactions: The major products include polymers with functionalized side chains, depending on the nucleophile used.
Cross-linking Reactions: The major products are highly cross-linked polymers with enhanced mechanical strength and stability.
Aplicaciones Científicas De Investigación
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for solid adsorbents for harmful and carcinogenic organic vapors.
Medicine: Employed in drug delivery systems due to its ability to form stable and uniform microspheres.
Industry: Applied in the production of coatings, adhesives, fibers, films, and engineering plastics.
Mecanismo De Acción
The mechanism of action of poly(styrene-co-4-bromostyrene-co-divinylbenzene) involves its hydrophobic properties and the ability to undergo cross-linking reactions. The bromine atoms in the 4-bromostyrene units can participate in substitution reactions, allowing for the functionalization of the polymer. The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
Poly(styrene-co-divinylbenzene): Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Poly(styrene-co-4-chlorostyrene-co-divinylbenzene): Contains chlorine instead of bromine, leading to variations in chemical reactivity and properties.
Uniqueness
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is unique due to the presence of bromine atoms, which provide additional reactivity for substitution reactions. This allows for the functionalization of the polymer with various nucleophiles, making it versatile for different applications .
Propiedades
Fórmula molecular |
C30H37Br |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene |
InChI |
InChI=1S/C30H37Br/c1-5-22(3)25-12-14-26(15-13-25)23(4)20-29(28-16-18-30(31)19-17-28)21-24(6-2)27-10-8-7-9-11-27/h7-19,22-24,29H,5-6,20-21H2,1-4H3 |
Clave InChI |
MFRJAVZKQVYXGM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(C)CC(CC(CC)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


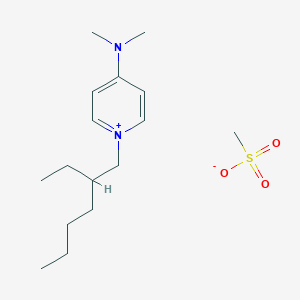
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
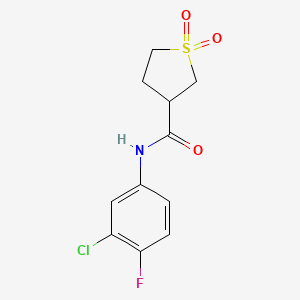
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
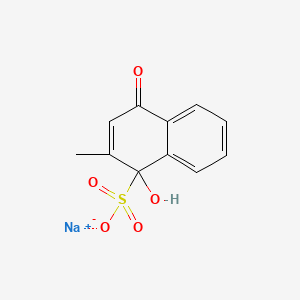
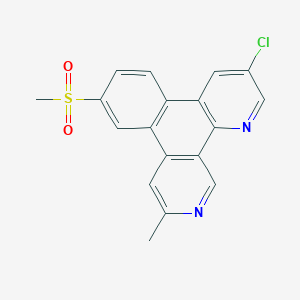
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
